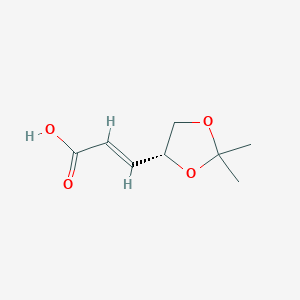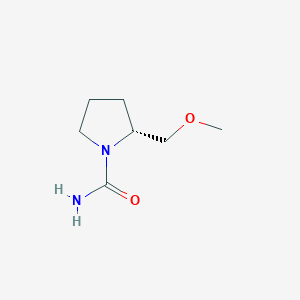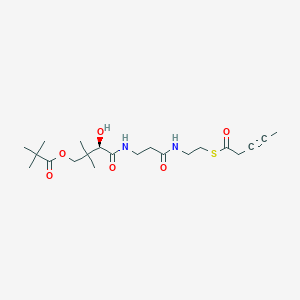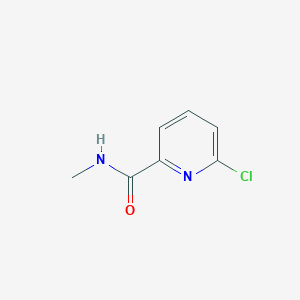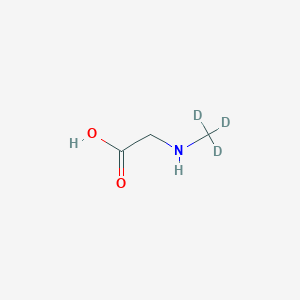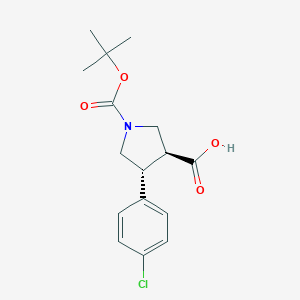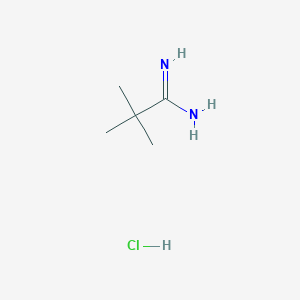
3-Chloro-2-iodobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).
Aplicaciones Científicas De Investigación
-
Organic Chemistry
- Application : 2-Iodobenzoic acid is used as a precursor for the preparation of 2-Iodosobenzoic Acid (IBA) and 2-Iodoxybenzoic Acid (IBX), both used as mild oxidants .
- Method : The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . A convenient and practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
Pharmaceutical Sciences
-
Material Sciences
-
Protein Chemistry
-
Medicinal Chemistry
- Application : 2-Iodobenzoic acid plays a role in synthesizing radioiodinated esters and amides for adrenal imaging agents, as well as in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties .
- Method : The synthesis method involves starting with reactants including 2-oxo-1,2-diphenylethyl 2-iodobenzoate, using specific catalysts and conditions under blue LED irradiation to ensure a high yield of 100% for the final product .
- Results : In vivo experiments confirmed the efficacy of compound I·olamine in reducing brain infarction and alleviating neurological deficits in rats with middle cerebral artery occlusion .
-
Synthetic Chemistry
-
Detection of Sulfhydryl Groups in Proteins
-
Synthesis of Oligo (m -phenylene ethynylenes)
-
Synthesis of (±)-Lycoricidine
-
Synthesis of Various Detoxifiers of Organophosphorus Nerve Agents
-
Preparation of Oxidizing Reagents
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodobenzoic acid | |
CAS RN |
123278-03-5 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


